N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide
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Overview
Description
The compound “tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate” has a molecular weight of 297.35 . It’s a powder with a storage temperature at room temperature .
Molecular Structure Analysis
The InChI code for “tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate” is1S/C14H23N3O4/c1-13(2,3)21-12(20)15-8-9-6-4-5-7-14(9)10(18)16-11(19)17-14/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,19)
. Physical and Chemical Properties Analysis
The compound “tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate” is a powder with a storage temperature at room temperature .Scientific Research Applications
Neuroprotective Potential
A review on the neuroprotective potential of 3-N-Butylphthalide (NBP) and its derivatives emphasizes the importance of such compounds in treating neurological disorders. NBP, for instance, demonstrates significant neuroprotective effects across a spectrum of mechanisms, including oxidative stress mitigation, mitochondrial dysfunction, apoptosis, and inflammation reduction. These attributes make NBP-derived compounds promising candidates for further development into therapies for neurological conditions, highlighting the potential utility of related compounds like N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide in similar contexts (Abdoulaye & Guo, 2016).
Antioxidant Activity and Environmental Impact
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and derivatives, are widely used to retard oxidative reactions. The environmental occurrence, human exposure, and toxicity of SPAs have been extensively studied. Similar compounds, including N-butyl derivatives, might share comparable environmental behaviors and potential for human exposure, necessitating research on their environmental fate and toxicological profiles (Liu & Mabury, 2020).
Biodegradation of Environmental Contaminants
The microbial catabolism of aryloxyphenoxy-propionate herbicides and similar compounds points to the importance of understanding the environmental persistence and degradation pathways of chemical derivatives like this compound. Such knowledge aids in assessing the environmental impact and designing strategies for the remediation of contaminated sites (Zhou et al., 2018).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of compounds is crucial in various fields, including food science, pharmacology, and environmental studies. The review of analytical methods used in determining antioxidant activity underscores the importance of accurately assessing the antioxidant properties of chemical compounds, including derivatives of this compound. Such assessments are vital for exploring their potential applications in medicine and industry (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound “tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-3-5-11-18(4-2)13(20)12-19-14(21)16(17-15(19)22)9-7-6-8-10-16/h3-12H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRRVRTHZSUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C(=O)C2(CCCCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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